![molecular formula C4H3N5 B13789857 5H-[1,2,3]Triazolo[4,5-D]pyrimidine CAS No. 273-38-1](/img/structure/B13789857.png)
5H-[1,2,3]Triazolo[4,5-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-[1,2,3]Triazolo[4,5-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with formamide under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Cycloaddition: Participates in cycloaddition reactions to form larger fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide, ethyl cyanoacetate in the presence of sodium hydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazolo-pyrimidines.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5H-[1,2,3]Triazolo[4,5-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing inhibitors of enzymes such as ubiquitin-specific peptidase 28, which is associated with cancer.
Biology: Studied for its potential in modulating biological pathways and cellular processes.
Industry: Utilized in the synthesis of polymers and as a building block for various chemical compounds.
Wirkmechanismus
The mechanism of action of 5H-[1,2,3]Triazolo[4,5-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of cellular processes such as proliferation, cell cycle progression, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- [1,2,4]Triazolo[1,5-a]pyrimidine
- [1,2,3]Triazolo[4,5-b]pyridazine
- [1,2,3]Triazolo[4,5-c]pyrazine
Comparison: 5H-[1,2,3]Triazolo[4,5-D]pyrimidine is unique due to its specific ring fusion and the resulting biological activities. Compared to [1,2,4]Triazolo[1,5-a]pyrimidine, it has shown higher selectivity and potency in certain biological assays . The presence of the triazole ring in different positions can significantly alter the compound’s reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
273-38-1 |
|---|---|
Molekularformel |
C4H3N5 |
Molekulargewicht |
121.10 g/mol |
IUPAC-Name |
5H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1H,2H2 |
InChI-Schlüssel |
AQSWLZYYGJWYGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=CC2=NN=NC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
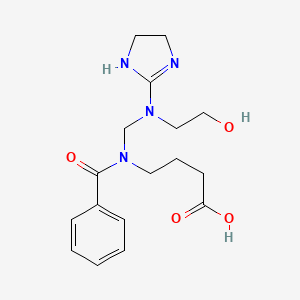
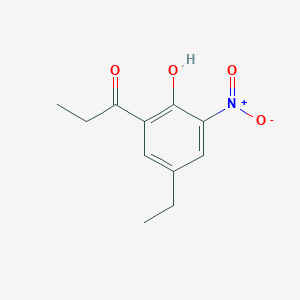
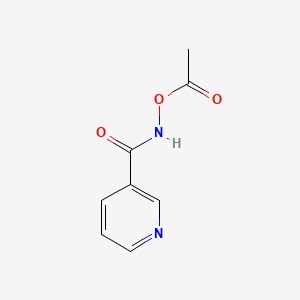


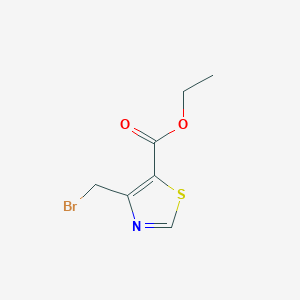
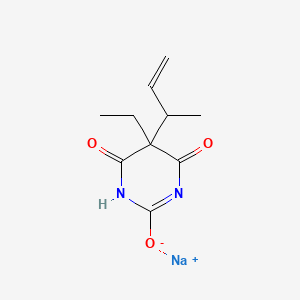
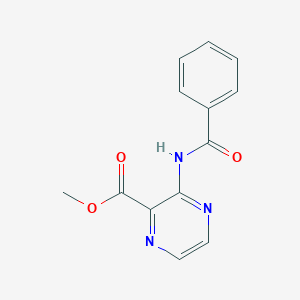
![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)
![2-[2-(2,4-Dichlorophenyl)-1-methylethyl]-1,1-dimethyl-hydrazine](/img/structure/B13789843.png)
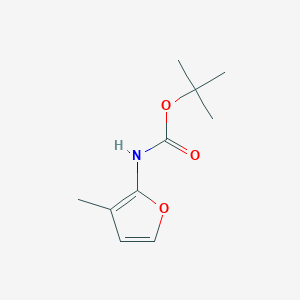
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)
